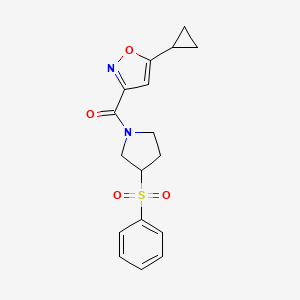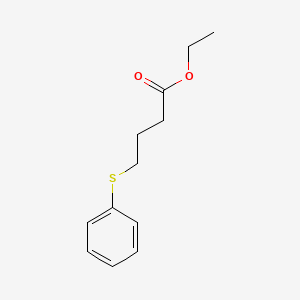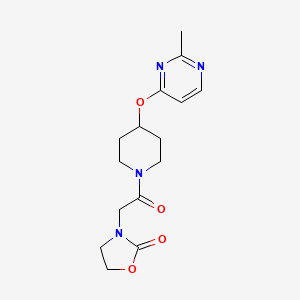
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,5-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H20FN3O3S and its molecular weight is 437.49. The purity is usually 95%.
BenchChem offers high-quality N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,5-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,5-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Anticancer Activity : Several studies have focused on the synthesis and evaluation of quinazoline derivatives for their potential as anticancer agents. Compounds structurally related to N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,5-dimethylbenzenesulfonamide have shown promise in inhibiting the proliferation of various cancer cell lines, including human lung adenocarcinoma, cervical carcinoma, breast cancer, and osteosarcoma cells. These compounds often exhibit their anticancer effects by inducing apoptosis in cancer cells and may possess high levels of antitumor activities against the tested cancer cell lines, sometimes with potency comparable to known chemotherapeutic agents (Fang et al., 2016).
Antibacterial Activity : Research into quinazoline derivatives has also revealed their potential as antibacterial agents. Some compounds have demonstrated extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria, indicating their therapeutic potential for treating bacterial infections (Kuramoto et al., 2003).
Anti-inflammatory and Analgesic Agents : Quinazolinone derivatives have been evaluated for their anti-inflammatory and analgesic activities, showing potential efficacy in screening studies. These compounds may serve as leads for the development of new treatments for inflammation and pain management (Farag et al., 2012).
Biochemical Applications
- Enzyme Inhibition : Some quinazoline derivatives have been studied for their ability to inhibit specific enzymes, which is crucial for developing treatments for various diseases. For example, certain derivatives have shown potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, making them potential anti-cancer agents by targeting cancer cell growth and proliferation pathways (Riadi et al., 2021).
Organic Synthesis Applications
- Chemical Synthesis : The structural complexity and biological activity of quinazoline derivatives make them of interest in organic synthesis. Research has focused on developing new synthetic methodologies for constructing quinazoline and its derivatives, which are valuable for further medicinal chemistry efforts. These synthetic approaches often involve innovative reactions that contribute to the broader field of organic chemistry (Ichikawa et al., 2006).
Mécanisme D'action
Target of Action
The primary target of this compound is currently unknown. Similar compounds have been known to target various proteins and enzymes in the body . For instance, Gefitinib, a compound with a similar structure, selectively targets the mutant proteins in malignant cells .
Mode of Action
Based on its structural similarity to gefitinib, it may inhibit the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors . This interaction with its targets could result in changes in cellular processes, potentially leading to therapeutic effects.
Biochemical Pathways
For instance, Gefitinib affects the epidermal growth factor receptor (EGFR) tyrosine kinase pathway . This pathway plays a crucial role in cell proliferation and survival, and its inhibition can lead to the death of cancer cells.
Pharmacokinetics
Similar compounds like gefitinib are primarily metabolized in the liver via the cyp3a4 enzyme . The impact of these properties on the compound’s bioavailability would need further investigation.
Result of Action
If it acts similarly to gefitinib, it could lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Propriétés
IUPAC Name |
N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O3S/c1-14-4-5-15(2)22(12-14)31(29,30)26-18-8-11-21-20(13-18)23(28)27(16(3)25-21)19-9-6-17(24)7-10-19/h4-13,26H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCACGWMOKVTNRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-phenylacetamide](/img/structure/B2459406.png)
![N-(3,5-bis(trifluoromethyl)phenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2459409.png)
![4-(benzyloxy)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B2459410.png)
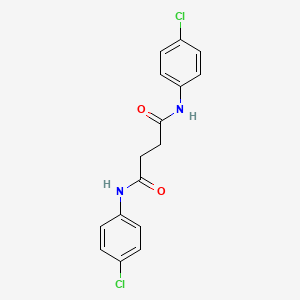




![1-({[(4-Fluorophenyl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B2459418.png)
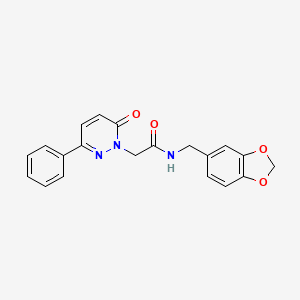
![Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2459423.png)
